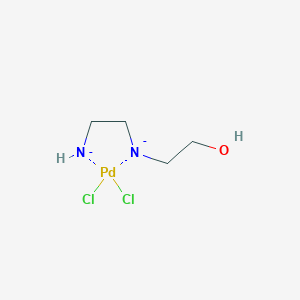
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.
Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.
Palladium(2+) chloride: A common palladium source used in catalysis and material science.
Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.
Uniqueness
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.
Eigenschaften
Molekularformel |
C4H10Cl2N2OPd-2 |
|---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium |
InChI |
InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2 |
InChI-Schlüssel |
KBBDBHRLKSOCFX-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[N-]CCO)[NH-].Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
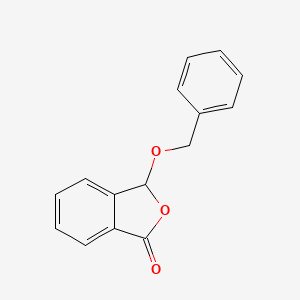

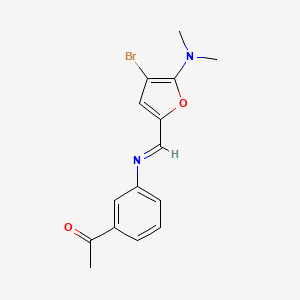
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

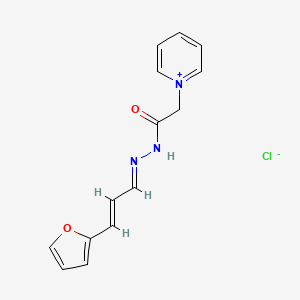
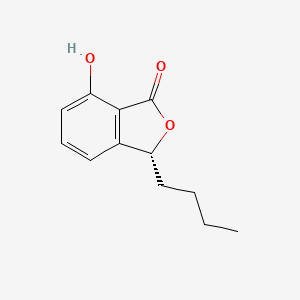
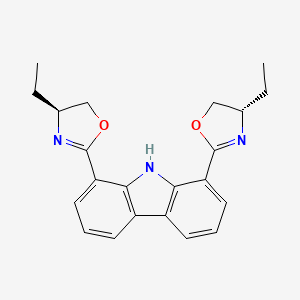
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
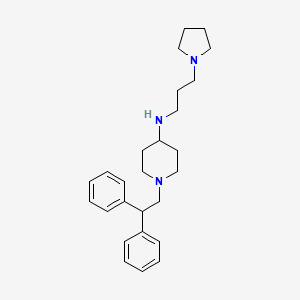

![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
